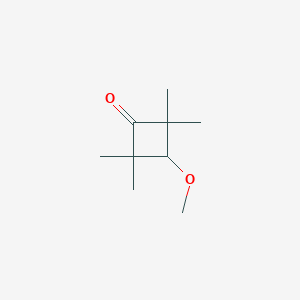

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one

Description

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is a cyclobutanone derivative characterized by a methoxy group at the 3-position and four methyl groups at the 2,2,4,4-positions. Cyclobutanones are known for their ring strain, which enhances reactivity in nucleophilic additions or ring-opening reactions, making them valuable intermediates in organic synthesis . The tetramethyl substitution likely increases steric hindrance, influencing solubility and stability compared to less-substituted analogs.

Properties

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6(10)9(3,4)7(8)11-5/h7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHALFEGPLBKGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1=O)(C)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,4,4-tetramethylcyclobutanone with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Materials Science

Coatings and Adhesives

One prominent application of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is in the formulation of advanced coatings. Specifically, it is utilized in the development of high-performance polyurethane coatings. These coatings exhibit excellent mechanical and chemical resistance, making them suitable for automotive finishes and other demanding environments. The compound acts as a key component in polyester polyols that are blended with isocyanates to produce durable clear coats .

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing various polymers. Its unique structure allows for the creation of polymers with tailored properties, such as improved thermal stability and flexibility. The compound can be hydrogenated to yield 2,2,4,4-tetramethylcyclobutanediol, which is further explored for its potential in producing specialty polymers .

Organic Synthesis

Reactions with Thiocarbonyl Compounds

The compound has been studied for its reactivity with thiocarbonyl compounds in organic synthesis. Notably, it participates in Rhodium-catalyzed reactions that lead to the formation of spirocyclic compounds. These reactions demonstrate its utility as a building block in synthesizing complex organic molecules .

Synthesis of Diketones

this compound can also be involved in the synthesis of diketones through various chemical transformations. Its diketone structure allows it to engage in diverse reactions that are valuable in synthetic organic chemistry .

Pharmaceutical Applications

Potential Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that certain structural modifications can enhance its efficacy against fungal pathogens. This opens avenues for developing new antifungal agents based on this compound .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Methoxy-2,2,4-trimethylcyclobutan-1-one (CAS 1427378-92-4)

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS 6972-79-8)

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Key Features : Replaces the ketone with a hydroxyl group, enabling hydrogen bonding. This increases polarity and boiling point compared to the ketone analog. Used as a building block in chiral synthesis .

Functional Group Variants

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride (CAS 1432681-82-7)

- Molecular Formula: C₈H₁₈ClNO

- Molecular Weight : 179.69 g/mol

- Key Features: The amine hydrochloride derivative exhibits basicity and salt formation, enhancing water solubility.

3-Methoxy-2,4,5-trifluorobenzoic acid (CAS 11281-65-5)

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.11 g/mol

- Melting Point : 114–117°C

- Key Features : Aromatic structure with fluorine substituents increases electronegativity and acidity (pKa ~2–3). Widely used in natural product research and pharmaceutical intermediates .

Data Tables

Table 1: Structural and Physical Properties of Cyclobutanone Analogs

Table 2: Aromatic vs. Alicyclic Methoxy Derivatives

*Estimated based on structural analogy.

Research Findings and Reactivity Insights

- Steric Effects: The tetramethyl substitution in the target compound likely impedes nucleophilic attack at the carbonyl group compared to less-substituted cyclobutanones, altering reaction kinetics .

- Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the cyclobutanone ring but reducing electrophilicity at the ketone .

- Applications: Cyclobutanones are pivotal in strain-release functionalization, while hydroxyl analogs serve as chiral precursors. The amine hydrochloride variant’s use in drug scaffolds highlights the structural versatility of this class .

Biological Activity

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound has the molecular formula and a molecular weight of approximately 158.28 g/mol. The compound is characterized by a cyclobutane ring with four methyl groups and a methoxy substituent.

Synthesis Methods:

The synthesis typically involves the reduction of 3-Methoxy-2,2,4,4-tetramethylcyclobutanone using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst. This method allows for efficient production under mild conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It acts as a nucleophile due to the presence of the methoxy group, enabling it to participate in substitution and addition reactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves disrupting microtubule dynamics similar to established antitubulin drugs .

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Efficacy:

- A study evaluated the cytotoxic effects of various derivatives on cancer cell lines (A-549 and MCF7). The results indicated that certain modifications of the compound could enhance its potency against these cells .

- Table 1 summarizes the IC50 values for different derivatives tested against A-549 and MCF7 cells:

Compound IC50 (µM) 3-Methoxy derivative A 0.02 3-Methoxy derivative B 0.04 3-Methoxy derivative C 0.06 - Antioxidant Activity:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized cyclobutane precursors. For example, cyclobutanol derivatives (e.g., 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol) are oxidized to ketones using oxidizing agents like Jones reagent or PCC . Optimization includes adjusting solvent polarity (e.g., dichloromethane for PCC) and temperature (0–25°C) to minimize side reactions. Steric hindrance from tetramethyl groups necessitates prolonged reaction times (12–24 hours) .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The compound’s rigid cyclobutane ring and methoxy group produce distinct -NMR signals:

- Methoxy protons: δ 3.2–3.4 ppm (singlet).

- Cyclobutane ring protons: δ 1.2–1.5 ppm (split due to ring strain and methyl substituents) .

-NMR confirms the ketone carbonyl at δ 210–215 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHO) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The ketone serves as a sterically hindered scaffold for synthesizing chiral ligands or catalysts. For instance, reduction with NaBH yields secondary alcohols for asymmetric catalysis . Its methoxy group enables nucleophilic substitution reactions (e.g., replacing OCH with amines) to generate cyclobutane-based pharmacophores .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance reduces accessibility to the ketone carbonyl, limiting nucleophilic attack. For Suzuki-Miyaura couplings, bulky palladium ligands (e.g., SPhos) are required to stabilize intermediates. Kinetic studies show slower reaction rates (e.g., 72 hours for aryl boronic acid coupling vs. 24 hours for less hindered analogs) . Computational modeling (DFT) reveals increased activation energy (~5–8 kcal/mol) due to methyl group repulsion .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR splitting patterns arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) between −50°C and 25°C stabilizes conformers, resolving peak overlaps. X-ray crystallography confirms solid-state conformations, while NOESY experiments map spatial proximity of methyl groups in solution .

Q. How is this compound utilized in electrochemical sensing systems?

- Methodological Answer : Though direct evidence is limited, structurally similar cyclobutane ketones (e.g., cis-dioxo-molybdenum complexes) are used in carbon paste electrodes (CPEs) for neurotransmitter detection. The ketone’s redox-active moiety could be modified with surfactants (e.g., 1-octanaminium bromide) to enhance electron transfer kinetics, enabling sub-µM detection of analytes like dopamine .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : Derivatives (e.g., amine-oxidized products) act as transition-state analogs for cytochrome P450 enzymes. Competitive inhibition assays (IC determination) involve incubating the compound with human liver microsomes and monitoring NADPH depletion via UV-Vis spectroscopy at 340 nm . Molecular docking (AutoDock Vina) predicts binding affinities to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.